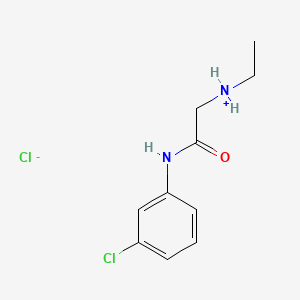
3'-Chloro-2-ethylaminoacetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2-ethylaminoacetanilide hydrochloride is a chemical compound with the molecular formula C10H14ClN2O·HCl It is a derivative of acetanilide, where the amino group is substituted with an ethylamino group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylaminoacetanilide hydrochloride typically involves the following steps:
Nitration: The starting material, acetanilide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ethylation: The chlorinated compound is then reacted with ethylamine to introduce the ethylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-ethylaminoacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3’-Chloro-2-ethylaminoacetanilide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3’-Aminoacetanilide: A similar compound with an amino group instead of an ethylamino group.
2-Chloroacetanilide: A compound with a chlorine atom at the ortho position instead of the meta position.
N-Ethylacetanilide: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
3’-Chloro-2-ethylaminoacetanilide hydrochloride is unique due to the presence of both the ethylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
110332-98-4 |
|---|---|
Molecular Formula |
C10H14Cl2N2O |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-12-7-10(14)13-9-5-3-4-8(11)6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H |
InChI Key |
AYHSMGGUWJIJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















